REACTION_CXSMILES
|
[OH-:1].[K+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#N)=[C:6]([CH3:13])[CH:5]=1.Cl.[C:15](=O)([O-])[O-:16].[K+].[K+].CI>C(O)CO.CN(C)C=O.C(OCC)(=O)C>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:16][CH3:15])=[O:1])=[C:6]([CH3:13])[CH:5]=1 |f:0.1,4.5.6|
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Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)CC#N)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 130° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After the reaction mixture was cooled to room temperature
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The organic layer was successively washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
WASH
|
Details
|
was washed with water, it
|
Type
|
CUSTOM
|
Details
|
was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=99/1-10/1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |